2-[2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide
Description
Properties
IUPAC Name |
2-[2-[(4-chlorophenoxy)methyl]benzimidazol-1-yl]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2/c17-11-5-7-12(8-6-11)23-10-15-19-13-3-1-2-4-14(13)21(15)9-16(22)20-18/h1-8H,9-10,18H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRWWNAPNNBNFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NN)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide typically involves the following steps:
Formation of the Benzodiazole Ring: The initial step involves the formation of the benzodiazole ring through the reaction of o-phenylenediamine with an appropriate carboxylic acid or its derivative.
Introduction of the Chlorophenoxy Group:
Formation of the Acetohydrazide Moiety: The final step involves the reaction of the chlorophenoxymethyl-benzodiazole intermediate with hydrazine hydrate to form the acetohydrazide moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-[2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound is utilized in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can bind to active sites on enzymes, inhibiting their activity. Additionally, the chlorophenoxy group may interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of acetohydrazide derivatives are highly dependent on their core heterocyclic structure and substituents. Below is a detailed comparison with key analogs:
α-Glucosidase Inhibitory Activity
Ethyl-thio benzimidazolyl acetohydrazides (e.g., compounds 228 , 212 , and 230 ) demonstrated potent α-glucosidase inhibition, with IC₅₀ values ranging from 6.10 ± 0.5 μM to 7.34 ± 0.3 μM , significantly outperforming the standard drug acarbose (IC₅₀ = 378.2 ± 0.12 μM ) . The ethylthio group at the benzimidazole 2-position and aromatic substituents (e.g., anthracenyl or 4-methylbenzylidene) on the hydrazide moiety are critical for activity. In contrast, oxadiazole derivatives (e.g., compound 25 ) showed even greater potency (IC₅₀ = 3.23 ± 0.8 μM ), highlighting the role of the heterocyclic core in modulating enzyme binding .
Anticancer Activity
Triazole-thio acetohydrazides (e.g., N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide) exhibited selective cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines, with migration-inhibiting properties linked to the 4-phenyltriazole and substituted benzylidene groups . The 4-chlorobenzylidene analog (e.g., 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N′-(4-chlorobenzylidene)acetohydrazide) showed similar selectivity, suggesting that halogenation enhances anticancer efficacy .
Antimicrobial Activity
- Benzimidazole-Triazole Acetohydrazides : Compounds 7 , 13 , 15 , and 20 displayed moderate to strong antibacterial activity (comparable to ciprofloxacin) and antifungal activity (surpassing fluconazole). The 1,2,3-triazole linkage and arylidene substituents (e.g., 4-nitrobenzylidene) were key to broad-spectrum activity .
- Tetrazole Acetohydrazides: Derivatives such as N′-(4-dimethylaminobenzylidene)-2-(5-phenyl-1H-tetrazol-1-yl)acetohydrazide (3b, 3c) showed MIC values <10 μg/mL against Gram-positive bacteria, attributed to the tetrazole ring’s electron-withdrawing effects .
Structural and Electronic Effects
- Substituent Position : Halogenation (e.g., 4-chloro or 4-fluoro) on the benzylidene moiety improves antimicrobial and anticancer activity by enhancing membrane penetration and target binding .
- Heterocyclic Core : Benzimidazole-based analogs generally outperform benzothiazole or triazole derivatives in enzyme inhibition due to better π-π stacking interactions with active sites .
Data Tables
Table 2: Impact of Substituents on Activity
Biological Activity
The compound 2-[2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide is a synthetic derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its antitumor and antimicrobial properties, as well as its mechanism of action based on recent research findings.
Chemical Structure and Properties
The structure of this compound includes a benzodiazole ring and a chlorophenoxy group, which are known to enhance biological activity. The molecular formula is with a molecular weight of approximately 330.77 g/mol.
Antitumor Activity
Recent studies have indicated that compounds with similar structures to this compound exhibit significant antitumor properties. For instance, derivatives of benzothiazole and benzimidazole have shown promising results in inhibiting the proliferation of cancer cells.
- Case Study : A study evaluated the anticancer activity of various hydrazone derivatives against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer). The MTT assay demonstrated that these compounds could significantly reduce cell viability, indicating their potential as anticancer agents .
| Compound | Cell Line Tested | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | A549 | 6.26 ± 0.33 | High |
| Compound B | MCF-7 | 8.50 ± 0.40 | Moderate |
| Compound C | HT-29 | 10.00 ± 0.50 | Moderate |
Antimicrobial Activity
The antimicrobial properties of related compounds have also been investigated. Studies suggest that derivatives similar to this compound exhibit activity against both Gram-positive and Gram-negative bacteria.
- Testing Methodology : Antimicrobial activity was assessed using broth microdilution methods according to CLSI guidelines, testing against Escherichia coli and Staphylococcus aureus.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
The proposed mechanisms for the biological activity of this class of compounds include:
- DNA Intercalation : Many benzodiazole derivatives can intercalate into DNA, inhibiting replication and transcription processes.
- Enzyme Inhibition : The unique structural features may allow these compounds to modulate the activity of specific enzymes involved in cellular processes.
Q & A
(Basic) What is the standard protocol for synthesizing the compound, and what reaction conditions optimize yield and purity?
Answer: The synthesis typically involves a multi-step process:
- Step 1: Condensation of hydrazine hydrate with intermediates (e.g., isopropyl esters) under reflux in propan-2-ol or ethanol for 3–4 hours to form the acetohydrazide backbone .
- Step 2: Introduction of substituents (e.g., chlorophenyl groups) via Schiff base formation using aromatic aldehydes in acetic acid .
- Optimization: Reaction yields (>70%) are maximized by controlling temperature (reflux at 80–100°C), solvent polarity, and stoichiometric ratios of reagents. Purity is monitored via thin-layer chromatography (TLC) .
(Basic) What analytical techniques are essential for confirming the structural integrity of the compound post-synthesis?
Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to verify proton environments and carbon frameworks (e.g., hydrazone C=N at δ 8.2–8.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+) and fragment patterns .
- X-ray Crystallography: Resolves stereochemical ambiguities (e.g., E/Z isomerism) and crystallographic disorder .
(Advanced) How can researchers design analogs of the compound to enhance pharmacological activity, and what substituents are most promising?
Answer:
- Strategy: Introduce electron-withdrawing groups (e.g., 4-chlorobenzylidene) to improve target binding or substituents that enhance solubility (e.g., methoxy groups) .
- SAR Insights: Substituents like 3-nitrobenzylidene reduce activity, while 4-dimethylaminobenzylidene may alter pharmacokinetics .
- Methodology: Use parallel synthesis to test substituent libraries, followed by in vitro bioassays (e.g., IC50 determination for enzyme inhibition) .
(Advanced) When encountering contradictory bioactivity data across studies, what methodological factors should be evaluated to resolve discrepancies?
Answer: Critical factors include:
- Purity: Verify compound purity (>95%) via HPLC; impurities can skew bioassay results .
- Assay Conditions: Variability in cell lines, incubation times, or solvent systems (e.g., DMSO concentration) .
- Stereochemistry: Confirm E/Z configuration of hydrazone linkages via NOESY NMR or X-ray .
(Advanced) Which computational chemistry approaches are recommended to predict the compound's interaction with biological targets?
Answer:
- Molecular Docking: Simulate binding to active sites (e.g., α-glucosidase) using software like AutoDock Vina .
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- MD Simulations: Assess stability of ligand-protein complexes over nanosecond timescales .
(Basic) What solvent systems and reaction conditions are optimal for achieving high yields in the synthesis of this compound?
Answer:
- Solvents: Propan-2-ol or ethanol for reflux reactions; acetic acid catalyzes Schiff base formation .
- Catalysts: Hydrazine hydrate (1.5 equivalents) for acetohydrazide formation .
- Workup: Recrystallization from methanol or ethanol improves purity .
(Advanced) How does the stereochemistry of the hydrazone linkage influence biological activity, and what methods determine its configuration?
Answer:
- Impact: E-isomers often show higher binding affinity due to spatial alignment with target pockets .
- Determination:
- NOESY NMR: Detects spatial proximity of protons to distinguish E/Z isomers .
- X-ray Crystallography: Resolves absolute configuration and crystal packing effects .
(Basic) What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Answer:
- Reproducibility: Maintain reaction consistency (e.g., temperature control) across batches .
- Purification: Column chromatography or recrystallization may be required for gram-scale production .
- Safety: Handle chlorinated intermediates and hydrazine derivatives with proper ventilation .
(Advanced) How can researchers validate the compound's mechanism of action in complex biological systems?
Answer:
- Target Engagement Assays: Use fluorescence polarization or SPR to measure binding kinetics .
- Gene Knockdown Studies: CRISPR/Cas9 to silence putative targets and observe phenotypic changes .
- Metabolomics: Track downstream metabolic shifts via LC-MS to identify affected pathways .
(Advanced) What strategies mitigate toxicity concerns during in vivo evaluation of this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
